molecular formula C12H16S B8001027 (2-Isopropylphenyl)allyl sulfide

(2-Isopropylphenyl)allyl sulfide

Cat. No.: B8001027
M. Wt: 192.32 g/mol
InChI Key: UBUPZPUJUCZPKX-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)allyl sulfide is an organic compound characterized by the presence of an allyl group attached to a sulfide moiety, which is further connected to a 2-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylphenyl)allyl sulfide can be achieved through several methods. One common approach involves the S-allylation of thiols. For instance, the reaction between 2-isopropylphenyl thiol and allyl bromide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylphenyl)allyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfide to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, where nucleophiles replace the allyl group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl bromide, sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Isopropylphenyl)allyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: The compound’s structural similarity to natural organosulfur compounds makes it a subject of interest in biological studies, including its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2-Isopropylphenyl)allyl sulfide involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activities. Its ability to form reactive sulfur species may also play a role in its biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Diallyl sulfide: Found in garlic, known for its antimicrobial and anticancer properties.

    Diallyl disulfide: Another garlic-derived compound with similar biological activities.

    Allyl methyl sulfide: A related compound with distinct chemical and biological properties.

Uniqueness: (2-Isopropylphenyl)allyl sulfide is unique due to the presence of the 2-isopropylphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other allyl sulfides. This structural feature may enhance its stability and specificity in various applications .

Properties

IUPAC Name

1-propan-2-yl-2-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPZPUJUCZPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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